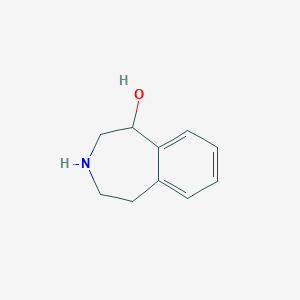

2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLHBGLBJHVNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303985 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19301-11-2 | |

| Record name | NSC163846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h 3 Benzazepin 5 Ol and Its Analogs

Diverse Synthetic Routes to the 2,3,4,5-tetrahydro-1H-3-benzazepine Core Structure

A variety of synthetic approaches have been successfully employed to construct the 2,3,4,5-tetrahydro-1H-3-benzazepine framework. These methods offer access to a wide range of substituted analogs, enabling the exploration of their chemical and biological properties.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including the benzazepine core. researchgate.netrsc.org This methodology typically involves the use of ruthenium-based catalysts to facilitate the cyclization of a diene precursor. For instance, N-acyl-o-vinylbenzamides can serve as precursors to 2H-2-benzazepine-1,3-diones through an RCM reaction. researchgate.net These intermediates can then be further elaborated to the desired saturated tetrahydro-3-benzazepine scaffold. The versatility of RCM allows for the introduction of various substituents on the aromatic ring and the azepine core, making it a valuable strategy for generating diverse libraries of benzazepine analogs. researchgate.netdrughunter.com

One approach involves the synthesis of a dienyl N-(2-nitrophenyl)sulfonamide, which upon ring-closing metathesis, yields a dihydrobenzazepine. This intermediate can then be converted to the desired tetrahydrobenzazepin-4-one through hydroxylation, N-deprotection, and subsequent N-alkylation. researchgate.net

| Precursor Type | Catalyst | Intermediate Product | Key Transformation |

|---|---|---|---|

| Dienyl N-(2-nitrophenyl)sulfonamide | Ruthenium-based catalyst | Dihydrobenzazepine | Hydroxylation and N-deprotection researchgate.net |

| N-acyl-o-vinylbenzamides | Ruthenium or molybdenum complexes | 2H-2-benzazepine-1,3-dione | Reduction of the dione (B5365651) researchgate.net |

Reductive Cyclization and Amination Strategies

Reductive cyclization and amination strategies are widely used for the synthesis of the 2,3,4,5-tetrahydro-1H-3-benzazepine core. acs.orgresearchgate.netnih.gov These methods often involve the formation of a key intermediate that can undergo intramolecular cyclization and reduction in a single or sequential step.

One common approach starts with the oxidative cleavage of a suitable precursor, such as benzonorbornadiene, to form a dicarboxylic acid. researchgate.netnih.gov This intermediate can then be converted to an imide, which upon reduction with a hydride reagent like lithium aluminum hydride, yields the 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core. researchgate.netnih.gov Another variation involves a tandem ozonolysis-reductive amination procedure, which allows for the direct conversion of benzonorbornadiene to the benzazepine core without the isolation of intermediates. researchgate.net

Reductive amination also plays a crucial role in the final steps of other synthetic routes, for example, in the N-alkylation of a pre-formed benzazepine core. researchgate.net This reaction is a cornerstone in medicinal chemistry due to its operational simplicity and the wide availability of primary and secondary amines. researchgate.netmdpi.com

| Starting Material | Key Reactions | Final Product | Overall Yield |

|---|---|---|---|

| Benzonorbornadiene | Osmium-mediated dihydroxylation, NaIO4 cleavage, reductive amination, debenzylation | 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine | 64-73% researchgate.net |

| Benzonorbornadiene | Tandem ozonolysis-reductive amination | 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine (as tosylate salt) | 28% researchgate.net |

| (E)-dienyl arenes with a tethered ketimine | Copper-catalyzed reductive intramolecular cyclization | Enantioenriched 2,3-substituted-1-benzazepine derivatives | Good to high yields researchgate.net |

Intramolecular Friedel–Crafts Alkylation and Ring Enlargement Methods

Intramolecular Friedel–Crafts alkylation is a classic and effective method for the construction of the 2,3,4,5-tetrahydro-1H-3-benzazepine ring system. nih.govmasterorganicchemistry.comrsc.org This reaction involves the cyclization of a suitably functionalized aromatic precursor onto the aromatic ring, typically promoted by a Lewis acid or a strong protic acid. masterorganicchemistry.com The success of this strategy relies on the generation of an electrophilic species that can undergo intramolecular electrophilic aromatic substitution. This method is particularly useful for synthesizing 6-membered rings, but can also be applied to the formation of 5- and 7-membered rings. masterorganicchemistry.com

Ring enlargement strategies also provide access to the benzazepine core. These methods often involve the expansion of a smaller ring, such as an indane or tetralone derivative, to the seven-membered benzazepine ring. nih.gov

| Reaction Type | Typical Catalyst/Reagent | Key Feature | Reference Example |

|---|---|---|---|

| Intramolecular Friedel–Crafts Alkylation | AlCl3, Phosphoric acid | Formation of bicyclic or polycyclic compounds masterorganicchemistry.com | Cyclization of 4-phenyl-1-butanol (B1666560) to tetralin masterorganicchemistry.com |

| Intramolecular Friedel–Crafts Acylation | Lewis acids | Attachment of nucleophile and electrophile in the same molecule | Formation of cyclic ketones masterorganicchemistry.com |

| 7-endo selective Friedel–Crafts cyclization | Lewis acids | Formation of tetrahydro-2-benzazepine from vinyloxirane researchgate.net | - |

Aryne-Mediated Arylation Techniques

Aryne-mediated arylation has been developed as a one-pot synthesis for 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines. nih.gov This methodology involves the in-situ generation of an aryne species, which then reacts with a suitable nucleophile, in this case, the benzazepine scaffold, to introduce an aryl group at the 1-position. This technique offers a convergent and efficient route to a specific class of benzazepine analogs. nih.gov

Stereoselective Synthesis of Chiral 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol Isomers and Related Chiral Benzazepines

The development of stereoselective methods to access enantioenriched 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives is of significant importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral compounds. mdpi.comdicp.ac.cnnih.govresearchgate.net In the context of 2,3,4,5-tetrahydro-1H-3-benzazepines, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has proven to be a highly efficient strategy. acs.orgnih.gov This approach allows for the preparation of chiral 1-aryl- and 1-alkyl-substituted tetrahydro-3-benzazepines with excellent enantioselectivity and in high isolated yields. acs.orgnih.gov

The success of this methodology relies on the use of a chiral N,P-ligated iridium complex as the catalyst. nih.gov The hydrogenation of various substituted cyclic ene-carbamates proceeds smoothly to afford the corresponding hydrogenated products with enantiomeric excesses ranging from 91% to 99%. acs.orgnih.gov This method has been successfully applied to the gram-scale synthesis of key intermediates for pharmacologically active compounds. nih.gov

| Substrate Substituent (at C1) | Catalyst System | Enantiomeric Excess (ee) | Isolated Yield |

|---|---|---|---|

| Methyl | N,P-ligated Iridium complex | 91% acs.orgnih.gov | - |

| n-Butyl | N,P-ligated Iridium complex | 99% acs.orgnih.gov | - |

| i-Butyl | N,P-ligated Iridium complex | 94% acs.orgnih.gov | - |

| i-Propyl | N,P-ligated Iridium complex | 93% acs.orgnih.gov | - |

| Benzyl | N,P-ligated Iridium complex | 99% acs.orgnih.gov | - |

| Various Aryl groups | N,P-ligated Iridium complex | 91-99% nih.gov | 92-99% nih.gov |

Chiral Pool and Auxiliary Strategies

The asymmetric synthesis of 3-benzazepine derivatives frequently relies on two primary strategies for introducing chirality: the chiral pool approach and the use of chiral auxiliaries. nih.govacs.org

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or amino alcohols, as starting materials. The inherent chirality of the starting material is incorporated into the final benzazepine structure, directing the stereochemistry of the target molecule. For instance, a practical, six-step synthesis of a selective D1 dopamine (B1211576) receptor antagonist, a fused benzazepine, was developed starting from (1S,2S)-phenyl-2-amino-1,3-propanediol. acs.org In this approach, the existing stereocenters of the amino diol were used to establish the desired stereochemistry in the final product through a stereo- and regioselective cyclization to form the seven-membered benzazepine ring. acs.org Similarly, simple enantiopure amino acids have been used as chiral building blocks for a short and highly stereoselective synthesis of various tetrahydro-3-benzazepines. acs.org

Chiral Auxiliary Strategies: This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral precursor. The auxiliary directs the stereochemical outcome of subsequent reactions to create the desired stereocenter(s) in the benzazepine core. After the key stereoselective step, the auxiliary is cleaved and can often be recovered for reuse. One documented approach involves the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines using an enantiomerically pure tricyclic oxazolidine (B1195125) as a chiral auxiliary. researchgate.net This auxiliary, prepared from 1-bromo-2-iodobenzene, effectively controlled the diastereoselective introduction of substituents at the 3-position of the benzazepine ring. researchgate.net Another study reported the synthesis of a chiral benzazepine with an 88% enantiomeric excess (ee) through a method involving a chiral auxiliary. While specific details of the auxiliary were not fully elaborated in the abstract, the result underscores the efficacy of this strategy in achieving high enantioselectivity.

Diastereomeric Salt Resolution and Enantiomeric Enrichment Techniques

When asymmetric synthesis is not employed, racemic mixtures of this compound and its analogs are often produced. The separation of these enantiomers is crucial, as different enantiomers can exhibit distinct pharmacological activities.

Diastereomeric Salt Resolution: This classical resolution technique is particularly well-suited for amino alcohols like this compound. The method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. researchgate.net This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization. researchgate.net Common chiral resolving agents for amino compounds include tartaric acid, camphorsulfonic acid, and mandelic acid. researchgate.net Once a diastereomerically pure salt is isolated, the chiral acid is neutralized and removed, yielding the desired enantiomerically pure benzazepine alcohol.

Enantiomeric Enrichment Techniques: Beyond classical resolution, chromatographic methods are powerful tools for both analytical and preparative-scale separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric enrichment. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For alcohols and amines, CSPs based on proline derivatives and other chiral selectors have been developed, allowing for the direct resolution of racemic mixtures. In some cases, derivatization of the alcohol or amine functionality is performed to enhance the interaction with the CSP and improve separation efficiency.

Functionalization Strategies for the 5-Position of the Benzazepine Scaffold

The functionality at the C5 position of the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a key determinant of its biological activity. Therefore, synthetic strategies that allow for the precise introduction and subsequent modification of groups at this position are of high importance.

Introduction of Hydroxyl Functionality at the 5-Position

The signature 5-hydroxyl group of the target compound can be introduced through several synthetic routes, most commonly via the reduction of a ketone precursor or by direct hydroxylation of an unsaturated ring system.

From Ketones: A straightforward method to install the 5-hydroxyl group is through the reduction of a corresponding 2,3,4,5-tetrahydro-1H-3-benzazepin-5-one. This transformation is typically achieved using standard reducing agents. For example, in the synthesis of novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, the ketone at the 5-position was reduced to the desired alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF).

Direct Hydroxylation: Another advanced strategy involves the hydroxylation of a less saturated benzazepine precursor. In one approach, 2,3-dihydro-[1H]-2-benzazepines were synthesized via ring-closing metathesis (RCM). mdpi.compu.ac.ke These unsaturated intermediates were then subjected to hydroxylation and oxidation to generate the required 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones. mdpi.compu.ac.ke This method allows for the strategic introduction of the hydroxyl group late in the synthetic sequence.

| Method | Precursor | Key Reagent(s) | Product | Ref. |

| Ketone Reduction | 2,3,4,5-tetrahydro-1H-3-benzazepin-5-one | Lithium aluminum hydride (LiAlH₄) | This compound | |

| Hydroxylation | 2,3-dihydro-[1H]-2-benzazepine | Oxidizing/Hydroxylating agents | 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepine derivative | mdpi.compu.ac.ke |

Derivatization of the 5-Hydroxyl Group

Once the 5-hydroxyl group is in place, it serves as a synthetic handle for further functionalization, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. As a secondary alcohol, the 5-hydroxyl group can undergo a variety of common chemical transformations.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides). This reaction is typically catalyzed by an acid, such as sulfuric acid, or promoted by coupling agents. researchgate.netvulcanchem.com Esterification can be used to introduce a wide range of acyl groups, modifying the compound's lipophilicity and pharmacokinetic properties.

Etherification: Formation of an ether linkage is another common derivatization. The Williamson ether synthesis, involving deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a standard method for this transformation. This allows for the introduction of various alkyl or aryl substituents at the 5-position.

While specific examples of these derivatizations on this compound itself are not detailed in the reviewed literature, the fundamental reactivity of secondary alcohols strongly supports the feasibility of these synthetic modifications. researchgate.net

Precursor and Intermediate Chemistry in this compound Synthesis

One elaborated approach towards a related analog, 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one, highlights the complexity and nature of the precursors involved. mdpi.compu.ac.ke This synthesis utilized a base-promoted addition of 2-(tert-butoxycarbonylaminomethyl)-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . mdpi.compu.ac.ke The resulting dialkylated dithiane was then carried through a multi-step sequence involving desilylation, oxidation, and cyclization via reductive amination to form the core benzazepine ring structure. mdpi.compu.ac.ke

Another major strategy for forming the seven-membered ring is intramolecular Friedel-Crafts-type alkylation. Precursors for this reaction are typically N-substituted 2-phenylethylamines bearing an electrophilic center on the N-substituent that can cyclize onto the aromatic ring. For syntheses involving RCM, the precursors are appropriately designed dienes, such as dienyl N-(2-nitrophenyl)sulfonamides. mdpi.compu.ac.ke

The following table summarizes some of the key precursors and intermediates used in the synthesis of the 3-benzazepine scaffold and its 5-hydroxy analogs.

| Precursor/Intermediate | Synthetic Role | Resulting Structure | Ref. |

| (1S,2S)-phenyl-2-amino-1,3-propanediol | Chiral pool starting material | Fused benzazepine ring system | acs.org |

| 2-(tert-butoxycarbonylaminomethyl)-1,3-dithiane | Building block for C4 and C5 positions | Dithiane-protected benzazepinone | mdpi.compu.ac.ke |

| 2-(tert-butyldimethylsiloxymethyl)benzyl chloride | Benzyl precursor for ring formation | Benzazepine core | mdpi.compu.ac.ke |

| 2,3-dihydro-[1H]-2-benzazepine | Intermediate for hydroxylation | 5-hydroxy-benzazepine | mdpi.compu.ac.ke |

| 2,3,4,5-tetrahydro-1H-3-benzazepin-5-one | Ketone precursor for reduction | 5-hydroxy-benzazepine |

Structure Activity Relationship Sar and Molecular Recognition of 2,3,4,5 Tetrahydro 1h 3 Benzazepin 5 Ol Derivatives

General Principles of SAR within the Benzazepine Class

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a key pharmacophore for developing ligands targeting dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies have established several general principles that govern the affinity and selectivity of these compounds. The core structure, consisting of a benzene (B151609) ring fused to a seven-membered azepine ring, provides a rigid framework that can be extensively modified to alter pharmacological activity.

Key structural features that are critical for the interaction of benzazepine derivatives with dopamine receptors include:

The nature and position of substituents on the aromatic ring: These can significantly influence binding affinity and selectivity.

The substituent on the nitrogen atom (N-3): This is a crucial determinant of agonist versus antagonist activity.

The stereochemistry at chiral centers: The spatial arrangement of substituents can dramatically affect receptor binding.

The presence and orientation of functional groups on the azepine ring: These can form key interactions with the receptor binding pocket.

Influence of Substituents on Ligand-Receptor Interactions

The hydroxyl group at the 5-position of the 2,3,4,5-tetrahydro-1H-3-benzazepine ring plays a significant role in molecular recognition and binding affinity at various receptors. This functional group can act as a hydrogen bond donor, which is a critical interaction for anchoring the ligand within the receptor's binding site vulcanchem.com. The presence and orientation of this hydroxyl group can influence the compound's affinity and selectivity profile. For instance, in a series of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, the 5-hydroxyl group was found to be important for their activity as selective antagonists of muscarinic M3 receptors nih.govresearchgate.net. Molecular modeling studies of related benzazepines suggest that the hydroxyl group can interact with key amino acid residues, such as dopamine, within the binding pocket of brain cells biosynth.com.

Substituents at other positions of the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, including the N-3 position, the C-1 position, and the aromatic ring, have a profound impact on receptor affinity and selectivity.

N-3 Position: The nature of the substituent on the benzazepine nitrogen is a critical determinant of pharmacological activity. For instance, N-alkyl substitution can significantly influence D1-like receptor affinity. SAR data suggests that in some series, mono-ortho-halogenation on the C-1 phenyl ring combined with N-alkyl substitution leads to good D1R affinity nih.gov. In other cases, the absence of an N-alkyl group enhances the binding of certain congeners at the D1R nih.gov.

C-1 Position: A phenyl group at the C-1 position is a common feature in many potent dopamine receptor ligands. The orientation of this phenyl group is crucial for dopamine-like activity and is thought to contribute to receptor binding through interactions with a specific accessory site nih.gov. Substituents on this phenyl ring can further modulate affinity and selectivity. For example, in a series of 1-phenyl-benzazepines, 2',6'-dichloro substitution resulted in modest D5R versus D1R selectivity, while a 2'-halo substitution pattern reversed this selectivity nih.govresearchgate.net.

Aromatic Ring: Substituents on the benzazepine aromatic ring can either donate or withdraw electrons, thereby activating or deactivating the ring and influencing its interaction with the receptor libretexts.org. Electron-donating groups generally increase the reactivity of the aromatic ring, which can enhance binding affinity, while electron-withdrawing groups tend to decrease it libretexts.org. For example, a 6-chloro group in 1-phenylbenzazepines has been shown to enhance D1R affinity mdpi.com. The presence of a catechol motif (hydroxyl groups at the 7 and 8 positions) is generally considered important for agonist activity in the 1-phenyl-benzazepine scaffold nih.gov.

Table 1: Impact of Aromatic Ring Substituents on D1-like Receptor Affinity in a Series of 1-Phenyl-Benzazepines

| Compound | Aromatic Ring Substituent | D1R Kᵢ (nM) | D5R Kᵢ (nM) |

| 6b | 2'-Cl | 43 | 126 |

| 6d | 2'-Br | 20 | 110 |

| 10a | 2'-Cl, N-Me | 14 | 29 |

| 10c | 2'-Br, N-Me | 16 | 31 |

| 11a | 2'-Cl, N-allyl | 35 | 100 |

| 11c | 2'-Br, N-allyl | 50 | 150 |

Data synthesized from research findings. Actual values may vary based on specific experimental conditions.

Stereochemical Determinants of Receptor Binding and Functional Activity

The stereochemistry of 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol derivatives is a critical factor in their interaction with dopamine receptors. The chiral center at the C-1 position in 1-phenyl substituted benzazepines, for example, dictates the spatial orientation of the phenyl group, which in turn significantly affects receptor binding and functional activity.

For the dopamine receptor agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, it has been demonstrated that the dopaminergic activity resides almost exclusively in the (R)-enantiomer nih.gov. This suggests that a specific, properly oriented 1-phenyl substituent is essential for dopamine-like activity, likely through interaction with a chirally defined accessory binding site on the receptor nih.gov. The (R)-isomer is thought to interact with dopamine receptors in a conformation where the catecholic hydroxyls and the basic nitrogen are nearly maximally separated nih.gov.

Computational docking studies have further elucidated the importance of stereochemistry. For a series of ortho-halogenated 1-phenyl-benzazepines, docking simulations were investigated with both R and S enantiomers. While both showed similar trends, the S enantiomers generally had slightly worse predicted binding energies at both D1R and D5R targets, reinforcing the stereochemical preference of these receptors nih.gov.

Receptor Interaction Profiles and Mechanisms of Action (In Vitro Studies)

Derivatives of this compound exhibit a range of interaction profiles with different dopamine receptor subtypes. These interactions are typically characterized through in vitro binding assays using radiolabeled ligands to determine the affinity (Kᵢ) of the compounds for specific receptors.

D1-like Receptors (D1 and D5): Many 1-phenyl-benzazepine derivatives show high affinity and selectivity for D1-like receptors over D2-like receptors nih.govresearchgate.net. The catechol moiety is often a key determinant for D1R agonist activity, while other substitutions, such as an 8-hydroxy-7-methoxy pattern, can favor antagonist activity nih.gov. For instance, compound 10a from a series of ortho-halogenated 1-phenyl-benzazepines was identified as a potent D1R antagonist with a Kᵢ of 14 nM and an IC₅₀ of 9.4 nM nih.gov. The discovery of SCH 23390, a selective D1-like receptor antagonist, was a significant advancement in the study of dopaminergic systems researchgate.net.

D2-like Receptors (D2 and D3): While many benzazepines are selective for D1-like receptors, certain structural modifications can confer affinity and selectivity for D2-like receptors. For example, starting from a known D3 receptor antagonist, a series of 2,3,4,5-tetrahydro-1H-3-benzazepines were developed with high affinity for the D3 receptor and selectivity over the D2 receptor nih.gov. The 3-acetamido-2-fluorocinnamide derivative from this series displayed a high D3 receptor affinity (pKᵢ of 8.4) with 130-fold selectivity over the D2 receptor nih.gov. In general, analogs of the 1-phenyl-benzazepine scaffold lack significant affinity for the D2 receptor nih.govresearchgate.net.

Table 2: In Vitro Dopamine Receptor Binding Affinities (Kᵢ, nM) of Selected Benzazepine Derivatives

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D1/D2 Selectivity | D3/D2 Selectivity |

| SCH 23390 | 0.2 | >2500 | 1600 | >12500 | - |

| Fenoldopam | 29 | 2500 | - | 86 | - |

| Compound 10a | 14 | >10000 | - | >714 | - |

| Derivative 20 | - | >1000 | 4 | - | >250 |

Data synthesized from multiple sources. Actual values can vary depending on the specific assay conditions.

The diverse receptor interaction profiles of this compound derivatives highlight the tunability of this scaffold for achieving desired pharmacological effects. By systematically modifying the substituents at various positions, it is possible to develop highly selective ligands for specific dopamine receptor subtypes, which is crucial for advancing our understanding of the dopaminergic system and for the development of novel therapeutics for CNS disorders.

Serotonin (B10506) Receptor (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6) Interactions

Derivatives of the 3-benzazepine scaffold have been extensively investigated for their interactions with serotonin (5-HT) receptors, particularly the 5-HT2C subtype, which is a key target in the development of treatments for obesity.

One of the most notable derivatives is Lorcaserin (B1675133), (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, identified as a potent and selective 5-HT2C receptor agonist. acs.orgresearchgate.net The development of Lorcaserin highlighted key SAR insights. For instance, the presence of a chlorine atom at the 8-position and a methyl group at the 1-position of the benzazepine ring were found to be crucial for its high affinity and selectivity for the 5-HT2C receptor. acs.orgresearchgate.net This selectivity is clinically significant as it minimizes interactions with the 5-HT2B receptor, which has been associated with cardiac risks, and the 5-HT2A receptor, linked to hallucinogenic effects. researchgate.net

Further studies on other benzazepine derivatives have explored the impact of various substitutions on the aromatic ring. For example, the synthesis of compounds like 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine demonstrated that di-substitution with chlorine can also yield potent 5-HT2C receptor agonists. nih.gov This particular compound was also characterized as a partial agonist at 5-HT2A receptors. nih.gov The interaction of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has also been confirmed as agonistic towards the 5-HT2C receptor. biosynth.com

| Compound | Target Receptor | Activity | Key Structural Features |

|---|---|---|---|

| Lorcaserin | 5-HT2C | Selective Agonist | (1R)-1-methyl, 8-chloro substitution |

| 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine | 5-HT2C | Agonist | 6,7-dichloro substitution |

| ASP2205 | 5-HT2C | Agonist | Benzazepine core, potency 2.1-2.7 fold higher than lorcaserin |

N-Methyl-D-aspartate Receptor (NMDAR, e.g., GluN2B subunits) Modulation

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has served as a foundational structure for developing potent and selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. These antagonists typically act as negative allosteric modulators, binding to the ifenprodil (B1662929) site at the interface of the GluN1 and GluN2B subunits. nih.gov

Research has shown that the presence of both phenolic and benzylic hydroxyl groups on the 3-benzazepine structure is important for high inhibitory activity. nih.gov However, derivatives lacking one of these hydroxyl groups, such as WMS-1410, still exhibit potent GluN2B inhibition. nih.gov The structure-activity relationship studies have identified five key interaction zones within the ifenprodil binding site. Strong inhibition depends on interactions in zones 1, 2, 3, and 5, which involve hydrogen bonds with amino acids like E236 in GluN2B and S132 in GluN1, as well as aromatic interactions with F114 and F176 in GluN2B. nih.gov

Modification of the N-substituent on the benzazepine ring has been a key strategy. For instance, attaching a 4-phenylbutyl side chain has led to potent antagonists. Further modifications to this side chain, such as incorporating a triple bond to reduce flexibility or adding fluoroethoxy moieties for potential use in PET imaging, have been explored. nih.govresearchgate.net While these changes often led to a reduction in GluN2B affinity, the phenol derivative 15 (Kᵢ = 193 nM), with a p-fluoroethoxy group on the terminal phenyl ring, was identified as a promising ligand. nih.gov This compound also showed low affinity for sigma-1 and sigma-2 receptors, indicating good selectivity. nih.gov The stereochemistry of substituents on the benzazepine ring is also critical for effective antagonism. patsnap.com

| Compound | Target | Binding Affinity (Ki) | Activity |

|---|---|---|---|

| Phenol 15 (p-fluoroethoxy derivative) | GluN2B | 193 nM | Antagonist |

| WMS-1410 | GluN2B | 84 nM | Potent Antagonist |

| (R)-OF-NB1 | GluN2B | N/A | Splice variant selective antagonist |

| [18F]PF-NB1 | GluN2B | N/A | Selective PET tracer |

Muscarinic Receptor (M3) Antagonism

Derivatives of 2,3,4,5-tetrahydro-1H-benzazepine, specifically 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, have been synthesized and identified as selective antagonists of the muscarinic M3 receptor. rsc.orgresearchgate.netnih.gov These compounds have shown potential for therapeutic applications where M3 receptor blockade is desired.

The SAR studies for this series have focused on substitutions at the 2- and 5-positions of the benzazepin-4-one core. The introduction of a 5-cycloalkyl-5-hydroxy group was a key structural modification. rsc.orgnih.gov Screening of these racemic compounds for muscarinic receptor antagonism revealed significant M3 receptor affinity. For M3 receptors in guinea pig ileum, these derivatives exhibited log10KB values as high as 7.2. rsc.orgresearchgate.netnih.gov

Furthermore, these compounds demonstrated considerable selectivity for the M3 receptor over the M2 receptor, with selectivities of approximately 40-fold. rsc.orgresearchgate.netnih.gov This selectivity is a critical attribute, as M2 receptor antagonism can lead to undesirable cardiovascular side effects. The synthetic strategies employed, such as ring-closing metathesis, have enabled the creation of a variety of analogues with different N-substituents, allowing for a thorough exploration of the SAR at the M3 receptor. rsc.orgnih.gov

| Compound Class | Target Receptor | Activity | Affinity (log10KB) | Selectivity |

|---|---|---|---|---|

| 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | M3 | Selective Antagonist | Up to 7.2 | ~40-fold over M2 |

Gamma-Aminobutyric Acid (GABA) Receptor (GABAB1A/B2) Modulation

While the structurally related benzodiazepines are well-known positive allosteric modulators of GABA-A receptors, specific research on the direct modulation of GABA-B receptors by this compound derivatives is not extensively documented in the reviewed literature. Benzodiazepines enhance the effect of GABA at the GABA-A receptor by binding to a site distinct from the GABA binding site, thereby increasing the frequency of chloride channel opening. nih.govnih.gov This allosteric modulation is responsible for their sedative, anxiolytic, and anticonvulsant effects. The binding site for benzodiazepines is located at the interface of the α and γ subunits of the GABA-A receptor. nih.gov

Sigma Receptor (Sigma1) Interactions

The interaction of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives with sigma receptors has been evaluated, primarily as a measure of selectivity for their primary targets, such as the GluN2B subunit of the NMDA receptor.

In general, many of the synthesized 3-benzazepine derivatives designed as GluN2B antagonists have shown low affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov For example, a study on N-(4-phenylbutyl) substituted 3-benzazepine-1,7-diols found that the interaction with σ₁ and σ₂ receptors was generally low, with Kᵢ values greater than 100 nM. nih.gov An exception was the p-fluoroethoxy derivative (phenol 15 ), which showed moderate affinity for the σ₂ receptor (Kᵢ = 79 nM) alongside its primary activity at the GluN2B receptor. nih.gov Similarly, the development of the PET imaging agent [¹⁸F]PF-NB1, a tetrahydro-1H-3-benzazepine analogue, prioritized high specificity and selectivity over σ₁ and σ₂ receptors. nih.gov This indicates that while the benzazepine scaffold can interact with sigma receptors, modifications can be made to minimize this activity and enhance selectivity for the intended target.

Adenylyl Cyclase (AC2) Inhibition

Based on the available research, there is no specific information detailing the direct inhibition or modulation of Adenylyl Cyclase 2 (AC2) by this compound or its direct derivatives. The primary focus of research for this chemical class has been on its interactions with various neurotransmitter receptors.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Receptor Complex Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial in drug discovery for elucidating the binding mode of potential drug candidates and for virtual screening of large compound libraries.

In the context of 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol, molecular docking studies would be instrumental in understanding its interaction with various biological targets. For instance, benzazepine derivatives have been extensively studied as ligands for dopamine (B1211576) and serotonin (B10506) receptors. Docking simulations can reveal key interactions between the benzazepine core, the hydroxyl group at the 5-position, and the amino acid residues within the receptor's binding pocket.

A typical molecular docking workflow involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling.

Ligand Preparation: The 3D structure of this compound is generated and its conformational space is explored.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's active site.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The ligand-receptor complex with the most favorable score is then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, studies on fused benzazepine derivatives as dopamine D3 receptor antagonists have utilized molecular docking to understand their binding mechanism. nih.gov These studies often reveal that specific substituents on the benzazepine ring are crucial for high-affinity binding. nih.gov The hydroxyl group of this compound, for instance, could form a critical hydrogen bond with a polar residue in the active site, anchoring the ligand in a specific orientation.

Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

|---|---|---|

| Hydrogen Bond | 5-hydroxyl group | Asp, Ser, Thr, Asn, Gln |

| Hydrogen Bond | Amine group | Asp, Glu, Gln, Asn |

| Hydrophobic | Benzene (B151609) ring | Phe, Tyr, Trp, Leu, Val, Ile |

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in providing insights into the steric and electrostatic requirements for ligand binding.

For a series of this compound derivatives with varying substituents, a 3D-QSAR study could be performed to understand how different chemical modifications influence their biological activity. The general steps in a 3D-QSAR study include:

Data Set Selection: A set of benzazepine derivatives with experimentally determined biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.

Statistical Analysis: Partial Least Squares (PLS) regression is typically used to correlate the variations in the molecular fields with the changes in biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical methods such as cross-validation and external test sets.

The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. For instance, a study on fused benzazepine derivatives as dopamine D3 receptor antagonists demonstrated the reliability of both receptor-based and ligand-based 3D-QSAR models in predicting antagonist activity. nih.gov These models can guide the rational design of new, more potent benzazepine derivatives. nih.gov For example, a QSAR model for a series of benzodiazepines identified the positioning of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group as influential factors for their binding to the GABAA receptor. nih.govhud.ac.uk

In Silico Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. In silico conformational analysis aims to identify the low-energy conformations of a molecule that are likely to be biologically relevant. Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, offering insights into the conformational flexibility of a ligand and the stability of a ligand-receptor complex.

For this compound, conformational analysis can reveal the preferred puckering of the seven-membered azepine ring and the orientation of the hydroxyl group. This information is crucial for understanding how the molecule presents its pharmacophoric features to a biological target.

MD simulations can be employed to study the behavior of this compound in a simulated biological environment, such as in complex with a receptor or solvated in water. These simulations can:

Assess the stability of the ligand-receptor complex over time.

Identify key amino acid residues that are crucial for binding.

Reveal conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy of the ligand to the receptor.

For example, MD simulations have been used to study the conformational changes of fused benzazepine derivatives within the dopamine D3 receptor binding pocket. mdpi.comnih.gov These simulations can provide a dynamic understanding of the ligand-receptor interactions that are not captured by static docking poses. mdpi.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. Pharmacophore modeling can be used to develop a 3D query that can be used to search large compound databases for novel molecules with the desired activity. This process is known as virtual screening.

A pharmacophore model for a series of active benzazepine derivatives could be generated based on the common chemical features of these molecules. The key steps in pharmacophore modeling and virtual screening include:

Pharmacophore Model Generation: A set of active compounds is used to identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.

Pharmacophore Model Validation: The model is validated by its ability to distinguish between active and inactive compounds.

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features.

Hit Filtering and Prioritization: The retrieved hits are further filtered based on drug-likeness properties and subjected to molecular docking to predict their binding modes and affinities.

This approach has been successfully applied in the discovery of novel ligands for various targets. dovepress.comdergipark.org.tr For instance, a pharmacophore model could be developed based on the structure of this compound and its known active analogs. This model would likely include a hydrogen bond donor feature for the hydroxyl group, a hydrogen bond acceptor/donor feature for the amine, and a hydrophobic/aromatic feature for the benzene ring. Such a model could then be used to screen virtual libraries to identify new benzazepine derivatives with potential therapeutic applications.

In Vitro Metabolic Transformations and Enzymatic Characterization

Identification of In Vitro Metabolic Pathways

While specific subsequent metabolic pathways for 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol are not detailed in the provided search results, the metabolism of its parent compound, lorcaserin (B1675133), is well-characterized and primarily involves N-carbamoyl glucuronidation. This pathway represents the main route for lorcaserin's excretion in humans. nih.govresearchgate.net This process, a phase II conjugation reaction, attaches glucuronic acid to the molecule, increasing its water solubility and facilitating its removal from the body. nih.govxenotech.com

Metabolic screening of lorcaserin using human tissue microsomes from the liver, kidney, intestine, and lung has shown that all are catalytically active in forming the N-carbamoyl glucuronide metabolite, with liver microsomes demonstrating the highest efficiency. nih.govresearchgate.net

Role of Specific Enzyme Systems in In Vitro Metabolism

The enzymatic catalysis of glucuronidation is carried out by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. ebmconsult.comnih.gov In the case of lorcaserin's N-carbamoyl glucuronidation, several UGT isoforms have been identified as key contributors.

Studies with recombinant human UGT enzymes have demonstrated that the formation of lorcaserin N-carbamoyl glucuronide is predominantly catalyzed by UGT2B7, UGT2B15, and UGT2B17. nih.govresearchgate.net Minor roles are played by UGT1A6 and UGT1A9. nih.govresearchgate.net Among these, UGT2B15 was found to be the most efficient catalyst for this specific metabolic reaction. nih.gov The involvement of multiple UGT enzymes suggests a low probability of significant drug-drug interactions resulting from the inhibition of a single UGT pathway. nih.gov

Table 1: Catalytic Efficiency of Human UGT Enzymes in Lorcaserin N-carbamoyl Glucuronidation This table reflects the metabolism of the parent compound, lorcaserin.

| UGT Isoform | Relative Contribution | Catalytic Efficiency (Rank Order) |

|---|---|---|

| UGT2B15 | Major | 1 |

| UGT2B7 | Major | 2 |

| UGT2B17 | Major | 3 |

| UGT1A9 | Minor | 4 |

| UGT1A6 | Minor | 5 |

Data derived from kinetic analyses in in vitro studies. nih.gov

Species Differences in In Vitro Metabolic Profiles

Significant species differences can exist in drug metabolism, impacting the translation of nonclinical safety data to humans. bioivt.comrug.nl These differences can be both qualitative and quantitative, arising from variations in the expression and activity of metabolic enzymes like the UGTs across species. rug.nllongdom.org

For glucuronidation reactions, in vitro studies using liver microsomes from different species (e.g., mouse, rat, dog, monkey, human) are common for comparing metabolic profiles. researchgate.netnih.gov While specific comparative data on the metabolism of this compound is not available in the search results, it is a well-established principle that N-glucuronidation pathways can show strong species selectivity. researchgate.net For instance, studies on other compounds have revealed that rats, dogs, and humans may favor one site of glucuronidation, while non-human primates favor another. researchgate.net Such differences are critical considerations in selecting appropriate animal models for toxicological studies. bioivt.com

Research Applications and Tool Compound Development

Radioligand Synthesis and Application in Receptor Imaging (e.g., Positron Emission Tomography)

The development of radiolabeled ligands based on the 2,3,4,5-tetrahydro-1H-3-benzazepine structure has been a significant advancement for in vivo receptor imaging using Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of receptor distribution and density in the living brain, providing critical insights into neurological disorders. Derivatives of the 3-benzazepine scaffold have been successfully labeled with positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), to create selective radiotracers for the N-methyl-D-aspartate (NMDA) receptor, specifically the GluN2B subunit. researchgate.netnih.gov

Researchers have synthesized and evaluated a series of these compounds to identify candidates with optimal properties for brain imaging, including high brain uptake, specific binding to the target receptor, and minimal off-target interactions. nih.gov For instance, the enantiomers (R)- and (S)-¹¹C-Me-NB1 were synthesized with decay-corrected radiochemical yields of 42% ± 9% and radiochemical purity greater than 99%. researchgate.net PET studies revealed that these enantiomers have distinct binding profiles; (R)-¹¹C-Me-NB1 showed high selectivity for GluN2B-rich regions of the forebrain, whereas (S)-¹¹C-Me-NB1 displayed a preference for sigma-1 (σ1) receptors. researchgate.net This enantiomer-specific binding highlights the scaffold's utility in developing highly selective imaging agents. researchgate.net

Similarly, fluorine-18-labeled analogs have been developed from a 3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol precursor. nih.gov These tracers also demonstrated high brain uptake and specific accumulation in brain regions known for high expression of GluN2B-NMDA receptors, with the added benefit of not showing cross-reactivity with σ1 receptors. nih.gov The development of such specific radioligands is crucial for accurately imaging and studying the role of GluN2B receptors in various neuropathological conditions. researchgate.netnih.gov

| Radioligand | Isotope | Target Receptor | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/μmol) | Key Findings |

|---|---|---|---|---|---|

| (R)-¹¹C-Me-NB1 | ¹¹C | GluN2B-NMDA | 42% ± 9% | 40 - 336 | Highly selective for GluN2B; specific accumulation in forebrain. researchgate.net |

| (S)-¹¹C-Me-NB1 | ¹¹C | Sigma-1 (σ1) | 42% ± 9% | 40 - 336 | Predominantly binds to σ1 receptors with homogeneous brain distribution. researchgate.net |

| ¹¹C-(R)-NR2B-Me | ¹¹C | GluN2B-NMDA | Not specified | Not specified | High brain uptake; binding blocked by recognized GluN2B ligands. nih.gov |

| [¹⁸F]11 / [¹⁸F]15 | ¹⁸F | GluN2B-NMDA | Not specified | Not specified | High brain uptake and specific accumulation in GluN2B-rich regions; no σ1 interaction. nih.gov |

Use as Reference Compounds in Biochemical and Cell-Based Assays

Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine are widely used as reference or tool compounds in a variety of in vitro assays to characterize receptor pharmacology. Their well-defined structure-activity relationships (SAR) make them ideal for validating new assays and for probing the binding pockets of target receptors. These compounds are employed in biochemical binding assays to determine their affinity (Ki) for a receptor and in cell-based functional assays to measure their potency (IC50 or EC50) as agonists, antagonists, or modulators.

For example, the tetrahydro-3-benzazepine-1,7-diol derivative WMS-1410 has been thoroughly characterized in multiple assay formats. In receptor binding studies, it displayed a binding affinity (Ki) of 84 nM for the GluN2B-NMDA receptor. nih.gov Its functional activity was confirmed in two-electrode-voltage-clamp experiments on oocytes expressing the receptor, where it showed an IC50 of 116 nM, and in cytoprotective assays, where its IC50 was 18.5 nM. nih.gov

The versatility of the scaffold allows for the development of compounds with selectivity for different receptor systems. A series of 2,3,4,5-tetrahydro-1H-3-benzazepines was identified with high affinity for the dopamine (B1211576) D3 receptor. nih.gov One derivative, a 3-acetamido-2-fluorocinnamide, exhibited a high D3 receptor affinity (pKi of 8.4) and a remarkable 130-fold selectivity over the closely related D2 receptor. nih.gov Such selective compounds are invaluable tools for differentiating the physiological roles of receptor subtypes in experimental systems. Furthermore, other analogs, such as 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, have been used to screen for activity at muscarinic receptors, demonstrating antagonism at the M3 subtype. nih.govresearchgate.net

| Compound Class/Name | Target Receptor | Assay Type | Measured Value |

|---|---|---|---|

| (±)-2 (WMS-1410) | GluN2B-NMDA | Receptor Binding | Ki = 84 nM nih.gov |

| (±)-2 (WMS-1410) | GluN2B-NMDA | Voltage-Clamp (Functional) | IC50 = 116 nM nih.gov |

| (±)-2 (WMS-1410) | GluN2B-NMDA | Cytoprotection (Cell-based) | IC50 = 18.5 nM nih.gov |

| 3-Acetamido-2-fluorocinnamide derivative | Dopamine D3 | Receptor Binding | pKi = 8.4 nih.gov |

| 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | Muscarinic M3 | Receptor Antagonism | log(10)KB up to 7.2 nih.govresearchgate.net |

Contribution to Understanding Neurotransmitter Systems and Receptor Biology

The development of selective ligands from the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has profoundly contributed to the fundamental understanding of neurotransmitter systems and receptor biology. By providing tools to selectively activate or block specific receptor subtypes, these compounds have helped researchers dissect the roles of these receptors in complex physiological and pathological processes. nih.gov

A significant contribution has been in the study of the glutamatergic system, particularly the GluN2B subtype of the NMDA receptor. nih.gov The creation of GluN2B-selective antagonists, conceptually derived from the lead compound ifenprodil (B1662929), has allowed for detailed analysis of the ifenprodil binding site on the receptor. nih.govnih.gov This research has helped elucidate the molecular interactions necessary for ligand binding and allosteric modulation of the NMDA receptor channel. nih.gov The discovery that the (R)- and (S)-enantiomers of certain 3-benzazepines can differentiate between GluN2B and σ1 receptors has been a critical finding, helping to resolve ambiguities in the pharmacology of earlier, less selective compounds and underscoring the importance of stereochemistry in receptor recognition. researchgate.net

In the field of dopamine research, enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine have been used to define the stereochemical and conformational requirements for dopamine receptor binding and activity. nih.gov Studies with these resolved enantiomers confirmed that the (R)-configuration is crucial for dopamine-like activity and suggested that the compound interacts with the receptor in a conformation where the key functional groups are maximally separated. nih.gov This work has refined the pharmacophore model for dopamine receptor agonists. Similarly, the development of D3-selective antagonists has provided essential tools to explore the distinct functions of the D3 receptor versus the D2 receptor in the brain, which is critical for developing more targeted therapies for conditions like schizophrenia and addiction. nih.gov

Future Perspectives in 2,3,4,5 Tetrahydro 1h 3 Benzazepin 5 Ol Research

Development of Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The biological activity of 3-benzazepine derivatives is often dependent on their stereochemistry. Consequently, a primary focus of future synthetic research is the development of more efficient and highly stereocontrolled methods. While numerous racemic syntheses for 1-substituted tetrahydro-3-benzazepines have been established, including intramolecular Friedel–Crafts-type alkylations and reductive cyclizations, enantioselective methods are less common but critically important. nih.gov

A significant advancement has been the use of iridium-catalyzed asymmetric hydrogenation. This method has been successfully applied to cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee) and in high yields (92–99%). nih.gov Future work will likely expand upon such catalytic systems, exploring new ligands and metal catalysts to improve substrate scope, reduce catalyst loading, and enhance operational simplicity.

Another promising avenue is the application of ring-closing metathesis (RCM), which has been used to prepare related 2,3-dihydro-[1H]-2-benzazepine structures that can be subsequently hydroxylated and oxidized. researchgate.netnih.gov Adapting and refining RCM strategies for the direct and stereocontrolled synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol could provide a modular and efficient route to a variety of analogs. The goal is to move from multi-step, low-yield processes to more atom-economical and scalable syntheses suitable for generating compound libraries for pharmacological screening.

| Synthetic Strategy | Key Features | Potential for Improvement | References |

| Asymmetric Hydrogenation | Utilizes chiral catalysts (e.g., N,P-ligated iridium complexes) to achieve high enantioselectivity (91-99% ee). | Broadening substrate scope, developing non-precious metal catalysts. | nih.gov |

| Ring-Closing Metathesis (RCM) | Enables the formation of the seven-membered ring from acyclic precursors, offering modularity. | Optimizing for direct synthesis of the target compound, enhancing stereocontrol during subsequent functionalization. | researchgate.netnih.gov |

| Chiral Pool Synthesis | Starts from naturally occurring chiral molecules to build the desired scaffold. | Limited by the availability and structure of starting materials. | nih.gov |

| Auxiliary Strategy | A chiral auxiliary is temporarily attached to guide the stereochemical outcome of reactions. | Requires additional steps for attachment and removal of the auxiliary. | nih.gov |

Elucidation of Further Receptor Targets and Allosteric Sites

The 3-benzazepine core is a versatile pharmacophore known to interact with several biological targets. A primary target identified for derivatives of this scaffold is the N-Methyl-D-aspartate receptor (NMDAR), particularly those containing the GluN2B subunit. nih.gov Compounds like (R)-OF-NB1, derived from the 3-benzazepine structure, act as potent NMDAR antagonists through downstream allosteric modulation. nih.govresearchgate.netresearchgate.net This interaction occurs at the ifenprodil (B1662929) binding pocket, an allosteric site at the interface of the GluN1 and GluN2B subunits. nih.gov Future research will aim to fully characterize this allosteric modulatory pathway and investigate how different substitutions on the 3-benzazepine ring can fine-tune this interaction. nih.govresearchgate.net

Beyond NMDARs, the 2,3,4,5-tetrahydro-1H-3-benzazepine framework has shown affinity for other important central nervous system receptors. Studies have identified derivatives with high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.govnih.gov Additionally, certain bridged 3-benzazepine analogs have displayed significant affinity for α2-adrenoceptors and 5-HT1A receptors. nih.gov

A key future perspective is the systematic screening of this compound and its derivatives against a wider panel of receptors, ion channels, and enzymes. This could reveal novel, unanticipated biological activities and potential therapeutic applications. Elucidating these off-target interactions is also crucial for understanding the complete pharmacological profile of these compounds.

| Receptor Target | Known Interaction / Potential | Type of Modulation | References |

| NMDA Receptor (GluN2B) | Potent and selective antagonism. | Allosteric Modulation | nih.govnih.govresearchgate.net |

| Dopamine D3 Receptor | High affinity and selectivity demonstrated for some derivatives. | Antagonism | nih.govnih.gov |

| 5-HT1A Receptor | Affinity shown in bridged analogs. | Agonism/Antagonism | nih.gov |

| α2-Adrenoceptor | Affinity shown in bridged analogs. | Agonism/Antagonism | nih.gov |

Advanced Computational Integration for Predictive Modeling

In silico techniques are becoming indispensable for modern drug discovery, and their application to 3-benzazepine research is set to expand significantly. Computational methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools for understanding how these ligands interact with their receptor targets. nih.govnih.gov

Studies on related fused benzazepines have successfully used 3D-QSAR and docking to identify the structural features required for potent dopamine D3 antagonism. nih.govnih.govresearchgate.net These models have highlighted the importance of specific substituents and their steric and electrostatic properties, and have identified key amino acid residues within the receptor's binding pocket, such as CYS101, PHE175, and ALA251. nih.govresearchgate.net

Future research will involve creating more sophisticated and predictive computational models specifically for this compound interacting with its various targets, like the GluN2B receptor. Advanced MD simulations can be used to explore the dynamics of the ligand-receptor complex, revealing the mechanism of allosteric modulation and identifying stable binding poses. nih.gov These predictive models will accelerate the drug design cycle by allowing for the virtual screening of large compound libraries and the rational, in silico design of novel derivatives with enhanced potency, selectivity, and optimized pharmacokinetic properties before committing to chemical synthesis. nih.govijsdr.org

| Computational Method | Application in 3-Benzazepine Research | Key Insights Provided | References |

| Molecular Docking | Predicts the preferred binding orientation of a ligand within a receptor's active site. | Identification of key interactions (e.g., hydrogen bonds) and binding poses. | nih.govmdpi.com |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Creates contour maps indicating where steric bulk or electrostatic charge enhances or decreases activity. | nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of the ligand and protein over time. | Assesses the stability of the ligand-receptor complex and reveals conformational changes. | nih.govnih.gov |

| Virtual Screening | Docks large libraries of virtual compounds to identify potential hits. | Rapid identification of promising new scaffolds or derivatives for synthesis. | nih.gov |

Design of Highly Selective and Potent Molecular Probes for Basic Research

The development of high-quality molecular probes is essential for dissecting complex biological pathways and validating new drug targets. The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold provides an excellent starting point for creating such tools. A molecular probe must be potent, selective, and well-characterized to provide reliable results in biological assays.

A significant future direction is the design of probes with exceptional selectivity for specific receptor subtypes, such as the GluN2B-containing NMDARs, over other related receptors. This involves iterative chemical modification of the 3-benzazepine core to enhance binding affinity for the target while minimizing interactions with off-targets.

Furthermore, the development of imaging agents, such as radiolabeled ligands for Positron Emission Tomography (PET), represents a major advance. Research has already led to the preclinical development of ¹⁸F-OF-NB1, a radiofluorinated 3-benzazepine derivative, for imaging GluN2B-containing NMDARs in the brain. dntb.gov.ua Such probes are invaluable for studying receptor density and occupancy in both healthy and disease states, providing a direct link between molecular interactions and physiological outcomes. Future work will focus on creating probes with improved brain penetration, metabolic stability, and imaging characteristics to further enhance their utility as research tools and potential diagnostic agents. nih.govdntb.gov.ua

| Probe Type | Example / Concept | Application | References |

| Radiolabeled Ligand (PET) | ¹⁸F-OF-NB1 | In vivo imaging of GluN2B receptor distribution and density in the brain. | dntb.gov.ua |

| Fluorescent Probe | A 3-benzazepine analog conjugated to a fluorophore. | Visualizing receptor localization in cells and tissues using microscopy. | |

| Photoaffinity Label | A derivative with a photoreactive group. | Covalently labeling the target receptor to identify binding site residues. | |

| Biotinylated Probe | A 3-benzazepine analog linked to biotin. | Affinity purification of the target receptor and its associated proteins. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.